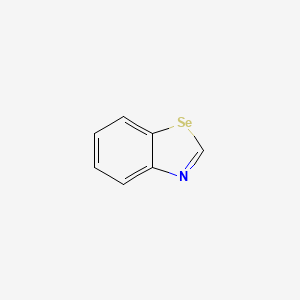

Benzoselenazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoselenazole is a useful research compound. Its molecular formula is C7H5NSe and its molecular weight is 182.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

Benzoselenazole derivatives have been extensively studied for their therapeutic potential, particularly in oncology. Recent research has shown that compounds derived from this compound exhibit notable antiproliferative activities against various cancer cell lines.

Anticancer Activity

A study synthesized a series of this compound-stilbene hybrids, which demonstrated significant antiproliferative effects against four human cancer cell lines. The mechanism of action includes inducing oxidative stress and apoptosis in cancer cells, particularly through G2/M cell cycle arrest and increased reactive oxygen species (ROS) production . These findings suggest that this compound could be a promising scaffold for developing novel anticancer agents.

Inhibition of Key Enzymes

This compound compounds have also been identified as effective inhibitors of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and proliferation. The inhibition of TrxR by this compound derivatives can lead to enhanced oxidative stress within cancer cells, promoting apoptosis and reducing tumor growth .

Imaging Applications

This compound has been explored for its potential in non-invasive imaging techniques, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

PET Imaging

Fluselenamyl, a novel this compound derivative, has shown promising results as a positron emission tomography (PET) imaging agent for detecting amyloid-beta plaques associated with Alzheimer's disease. This compound demonstrated high binding affinity to amyloid fibrils and effectively crossed the blood-brain barrier, making it suitable for in vivo imaging applications . Its ability to provide insights into the pathophysiology of Alzheimer's disease positions it as a valuable tool for early diagnosis and monitoring disease progression.

Synthesis and Derivatives

The synthesis of this compound derivatives has been a focal point in recent research, with various methods developed to enhance their biological activity.

Synthetic Approaches

Recent advancements have highlighted several synthetic routes to produce functionalized benzoselenazoles with improved pharmacological properties. For instance, the cyclization of aryl selenoamides has yielded high yields of 1,3-selenazoles, which exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . These derivatives not only expand the chemical diversity of benzoselenazoles but also enhance their applicability in medicinal chemistry.

Case Studies

Several case studies illustrate the successful application of this compound derivatives in research and clinical settings.

Case Study: Antiproliferative Effects

In one study, a specific this compound derivative was tested against liver carcinoma cell lines, demonstrating potent antiproliferative effects through the induction of apoptosis via ROS-mediated pathways . This case underscores the potential of this compound in developing targeted cancer therapies.

Case Study: Imaging Efficacy

Fluselenamyl was evaluated in transgenic mouse models for its ability to visualize amyloid plaques using multiphoton microscopy and microPET/CT imaging techniques. The study confirmed its effectiveness in labeling parenchymal plaques and correlating well with traditional immunostaining methods . This case highlights the role of this compound derivatives in advancing diagnostic imaging technologies.

化学反应分析

1.1. Lewis Acid-Promoted Formation

A novel one-pot method employs SeO₂ as a selenium source to synthesize benzoselenazole derivatives from ortho-inactivated anilines and acetophenones (or methylquinolines). Key features include:

-

Yields : 60–99% under optimized conditions.

-

Advantages : Scalability, simple operation, and cost-effective raw materials .

-

Mechanism : SeO₂ facilitates cyclization via selenium incorporation into the heterocyclic core .

1.2. Selenoamide Cyclization

Selenoamides, prepared from nitriles and P₂Se₅, react with α-bromoketones to form 1,3-selenazoles:

-

Reagents : P₂Se₅ in EtOH/H₂O generates selenoamides, which react with α-bromoketones at room temperature.

-

Example : 2-Aryl-1,3-selenazoles are oxidized to 2-benzoyl derivatives using K₂Cr₂O₇ or SeO₂ .

2.1. Metal-Free Cyclization

Bis(o-aminophenyl)diselenide reacts with isothiocyanates under solvent-free or chloroform conditions to yield 2-amino-1,3-benzoselenazoles:

-

Solvent Screening : Chloroform and THF provided optimal yields (84–90%) .

-

Substituent Effects : Bulky acyl groups (e.g., t-Bu) minimize byproducts, enhancing yields to 99% .

Table 1: Solvent Effects on Cyclization

| Solvent | Yield (%) |

|---|---|

| DMSO | 35 |

| THF | 84 |

| Chloroform | 90 |

| Benzene | 82 |

3.1. Oxidation and Hydrolysis

-

Oxidation : 2-Aryl-1,3-selenazoles are oxidized to 2-benzoyl derivatives using SeO₂ (70–84% yields) .

-

Hydrolysis : Acetamide derivatives undergo acid hydrolysis to yield free 2-amino-1,3-benzoselenazoles (80% yield with H₂SO₄) .

3.2. Alkylation and Demethylation

-

Fluselenamyl synthesis involves demethylation of 5-methoxy-2-methylbenzo[d] selenazole using BBr₃, followed by alkylation with 2-fluoroethyl-4-methylbenzene sulfonate .

Comparative Reactivity with Analogues

This compound exhibits distinct properties compared to sulfur (benzothiazole) and oxygen (benzoxazole) analogues due to selenium’s larger atomic radius (115 pm vs. 100 pm for sulfur).

Table 2: Structural and Reactivity Comparison

属性

CAS 编号 |

273-91-6 |

|---|---|

分子式 |

C7H5NSe |

分子量 |

182.09 g/mol |

IUPAC 名称 |

1,3-benzoselenazole |

InChI |

InChI=1S/C7H5NSe/c1-2-4-7-6(3-1)8-5-9-7/h1-5H |

InChI 键 |

AIGNCQCMONAWOL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N=C[Se]2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。